

Application Note: In-Vitro Toxicological Profiling of Monobutyl Phthalate (MBP)

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Compound of Interest

Compound Name: Monobutyl phthalate

Cat. No.: B1676714

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Monobutyl phthalate** (MBP) is the primary and active metabolite of the widely used plasticizer, di-n-butyl phthalate (DBP).[1] Due to the extensive use of DBP in consumer products, including food packaging, personal care products, and medical devices, human exposure to MBP is ubiquitous.[2][3] In-vitro toxicology studies are crucial for elucidating the specific cellular and molecular mechanisms by which MBP exerts its toxic effects, independent of the complex metabolic processes that occur in a whole organism. This document provides a summary of key in-vitro findings, quantitative data, and detailed protocols for assessing the toxicological impact of MBP on various cell types.

Toxicological Endpoints and Mechanisms

In-vitro studies have demonstrated that MBP can induce a range of toxic effects across different cell and tissue types, primarily targeting the male reproductive system, but also affecting ovarian, hepatic, and pancreatic cells.

1. Reproductive Toxicity

- Leydig Cells:** MBP is a known disruptor of steroidogenesis in Leydig cells.[1] Studies using the murine Leydig tumor cell line (MLTC-1) have shown that MBP can have biphasic effects on testosterone production, with low concentrations stimulating steroidogenesis and higher concentrations causing inhibition.[1][4] The mechanism often involves the modulation of the Steroidogenic Acute Regulatory Protein (StAR), which is a rate-limiting step in testosterone

biosynthesis.[4][5] MBP exposure can affect the expression of key steroidogenic enzymes such as P450scc and 3 β -HSD.[1] In fetal rat testis explants, high concentrations of MBP (10⁻³ M) slightly attenuated hCG-stimulated steroidogenesis.[6][7]

- **Sertoli Cells:** Sertoli cells, which are essential for sperm development, are also a target of MBP. In-vitro studies on rat Sertoli cells have investigated the effects of MBP on cell viability and lactate dehydrogenase (LDH) leakage.[8] MBP has been shown to inhibit FSH-stimulated cAMP accumulation in Sertoli cells, a key signaling pathway for their function.[9] Combined exposure with other endocrine disruptors like nonylphenol can lead to antagonistic effects on cell viability and membrane integrity.[10] Furthermore, MBP exposure has been linked to the disruption of tight and gap junctions between Sertoli cells, compromising the blood-testis barrier.[11]
- **Ovarian Follicles and Granulosa Cells:** The effects of MBP on female reproductive cells are less clear. One study using an in-vitro mouse antral follicle culture system found that, surprisingly, MBP did not cause toxicity or affect follicle growth and viability, whereas its parent compound, DBP, was detrimental.[2] However, other research has indicated that MBP can increase progesterone production in mouse primary granulosa cells.[12]

2. Organ-Specific and Mechanistic Toxicity

- **Hepatotoxicity:** Chronic exposure to environmental levels of MBP has been shown to accelerate the growth of liver cancer cells (HepG2) in vitro.[13] The proposed mechanism involves the reprogramming of cholesterol metabolism, which leads to cholesterol accumulation and subsequent activation of the IRE1 α -XBP1s pathway of the unfolded protein response.[13] In zebrafish liver models, MBP can dysregulate the antioxidant system and induce apoptosis.[14]
- **Pancreatic β -Cell Toxicity:** MBP has been demonstrated to have a negative, disruptive role in pancreatic beta cells. In-vitro exposure of INS-1 pancreatic beta cells to MBP resulted in decreased cell viability and altered mRNA expression of genes crucial for beta-cell function and survival, such as FOXO-1, PDX-1, INS-1, and BCL-2.[3]
- **Ferroptosis:** A study on mouse Leydig TM-3 cells identified ferroptosis as a novel mechanism of MBP-induced toxicity.[15] MBP exposure led to an accumulation of intracellular iron (Fe²⁺) and lipid peroxidation, alongside the downregulation of Glutathione Peroxidase 4 (GPX4), a

key enzyme in preventing ferroptosis. This process was found to be mediated through the TNF/IL6/STAT3 signaling pathway.[15]

Data Presentation

Table 1: Quantitative Effects of MBP on Steroidogenesis and Cell Viability

Cell Line/Model	Species	Concentration Range	Endpoint	Observed Effect	Citation
MLTC-1 Leydig Cells	Murine	1 - 1000 nmol/L	Progesterone Production	Augmented progesterone production in the presence of hCG, CT, forskolin, and 8-Br-cAMP.	[4]
MLTC-1 Leydig Cells	Murine	10^{-9} - 10^{-6} M	Progesterone Production	Dose-dependent increase in progesterone production (29.76% at 10^{-7} M and 31.72% at 10^{-6} M).	[5]
MLTC-1 Leydig Cells	Murine	0.1 - 1000 μ mol/L	Testosterone Secretion	Biphasic effect: stimulation at lowest doses, inhibition at higher doses.	[1]
H295R Adrenocortical Cells	Human	1 - 500 μ M	Steroid Hormones	At 500 μ M, significantly decreased testosterone (22%), androstenedione, and	[16]

Cell Line/Model	Species	Concentration Range	Endpoint	Observed Effect	Citation
				corticosterone levels.	
Fetal Testis Explants	Rat	10 ⁻³ M	Testosterone Production	Slightly attenuated hCG-stimulated steroidogenesis; no effect on basal production.	[6] [7]
Sertoli Cells	Rat	10 - 20000 µM	Cell Viability	Dose-dependent effects on viability and LDH leakage.	[8]
TM-3 Leydig Cells	Murine	0 - 10 mmol/L	Cell Viability	IC ₅₀ value of 5173 µmol/L (5.173 mmol/L).	[15]
INS-1 Pancreatic β-Cells	Rat	0.001 - 10 µM	Cell Viability	Time-dependent decrease in cell viability.	[3]
Ovarian Antral Follicles	Mouse	Up to 1000 µg/ml	Follicle Growth/Viability	No significant toxicity or effect on growth observed.	[2]

| HepG2 Liver Cancer Cells | Human | 5 nM (Chronic) | Cell Proliferation | Significantly accelerated cell growth and colony formation. [\[13\]](#) |

Table 2: Effects of MBP on Gene and Protein Expression

Cell Line	Species	Concentration	Target Gene/Protein	Regulation	Citation
MLTC-1 Leydig Cells	Murine	10^{-9} - 10^{-6} M	StAR, SF-1, GATA-4, C/EBP- β	Upregulated	[5]
H295R Adrenocortical Cells	Human	500 μ M	CYP17A1	Downregulated	[16]
TM-3 Leydig Cells	Murine	2.5 - 10 mmol/L	GPX4	Downregulated	[15]
TM-3 Leydig Cells	Murine	2.5 - 10 mmol/L	ACSL4	Upregulated	[15]
INS-1 Pancreatic β -Cells	Rat	1 - 10 μ M	FOXO-1, PDX-1, INS-1, BCL-2	Downregulated	[3]

| HepG2 Liver Cancer Cells | Human | 5 nM (Chronic) | XBP1s | Upregulated |[13] |

Experimental Protocols

Protocol 1: Assessment of MBP-Induced Cytotoxicity using MTT Assay

This protocol is adapted from methodologies used for assessing cell viability in MLTC-1 and INS-1 cells.[3][5]

- **Cell Seeding:** Plate cells (e.g., TM-3, INS-1, HepG2) in a 96-well microtiter plate at a density of $1-2 \times 10^5$ cells/well in 100 μ L of appropriate culture medium. Incubate for 24 hours at 37°C in 5% CO₂.
- **MBP Treatment:** Prepare serial dilutions of MBP in serum-free medium from a stock solution (typically dissolved in DMSO). The final DMSO concentration in the wells should not exceed

0.1%. Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of MBP (e.g., 0.1 μ M to 10 mM) or vehicle control (0.1% DMSO).

- Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.
- MTT Addition: After incubation, add 10-25 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium from each well. Add 150 μ L of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 10 minutes in the dark.
- Absorbance Measurement: Measure the absorbance at 490 nm or 595 nm using a microplate reader.[\[3\]](#)[\[5\]](#)
- Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Calculate the IC₅₀ value (the concentration of MBP that causes 50% inhibition of cell viability) using appropriate software.

Protocol 2: Analysis of Steroid Hormone Production in Leydig Cells

This protocol is based on studies investigating steroidogenesis in MLTC-1 cells.[\[4\]](#)[\[5\]](#)

- Cell Seeding: Seed MLTC-1 cells into 24-well plates at a concentration of 1 x 10⁵ cells/mL in 1 mL of medium per well. Allow cells to attach for 24 hours.
- MBP Treatment: Remove the culture medium and wash the cells twice with PBS. Treat the cells with various concentrations of MBP (e.g., 10⁻⁹ to 10⁻⁶ M) in serum-free medium for 24 hours.[\[5\]](#)
- Stimulation: After the pre-incubation with MBP, stimulate steroidogenesis by adding a stimulating agent such as human chorionic gonadotropin (hCG, e.g., 0.1 U/mL) for an additional 4 hours.[\[5\]](#)

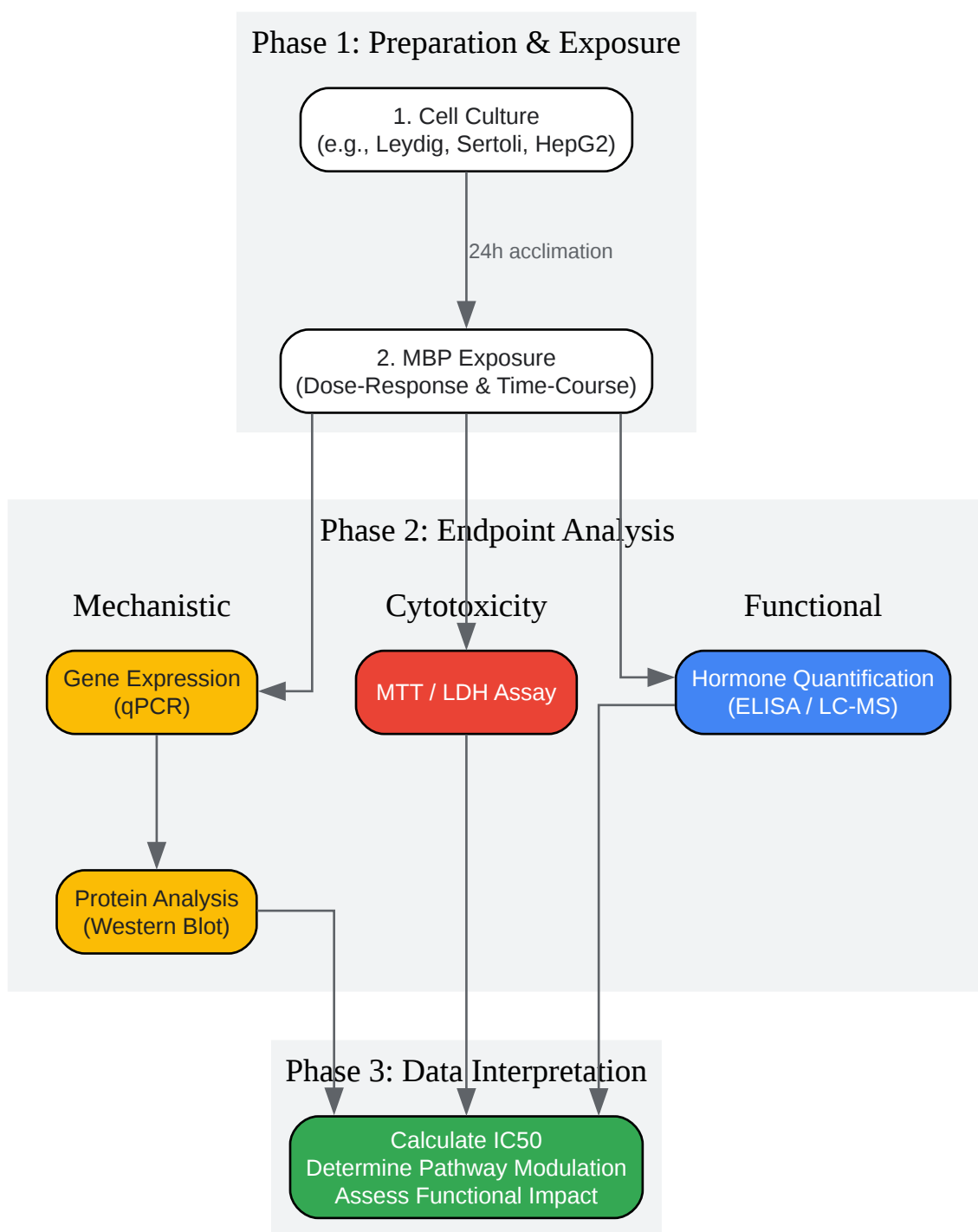
- **Sample Collection:** Collect the culture medium from each well and centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis.
- **Hormone Quantification:** Measure the concentration of progesterone or testosterone in the medium using a validated method such as Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Data Normalization:** Normalize hormone concentrations to the total protein content in each well, determined using a BCA or Bradford protein assay.

Protocol 3: Evaluation of Gene Expression by Real-Time PCR (qPCR)

This protocol is a generalized procedure based on methods described for analyzing gene expression in response to MBP.[\[4\]](#)[\[15\]](#)

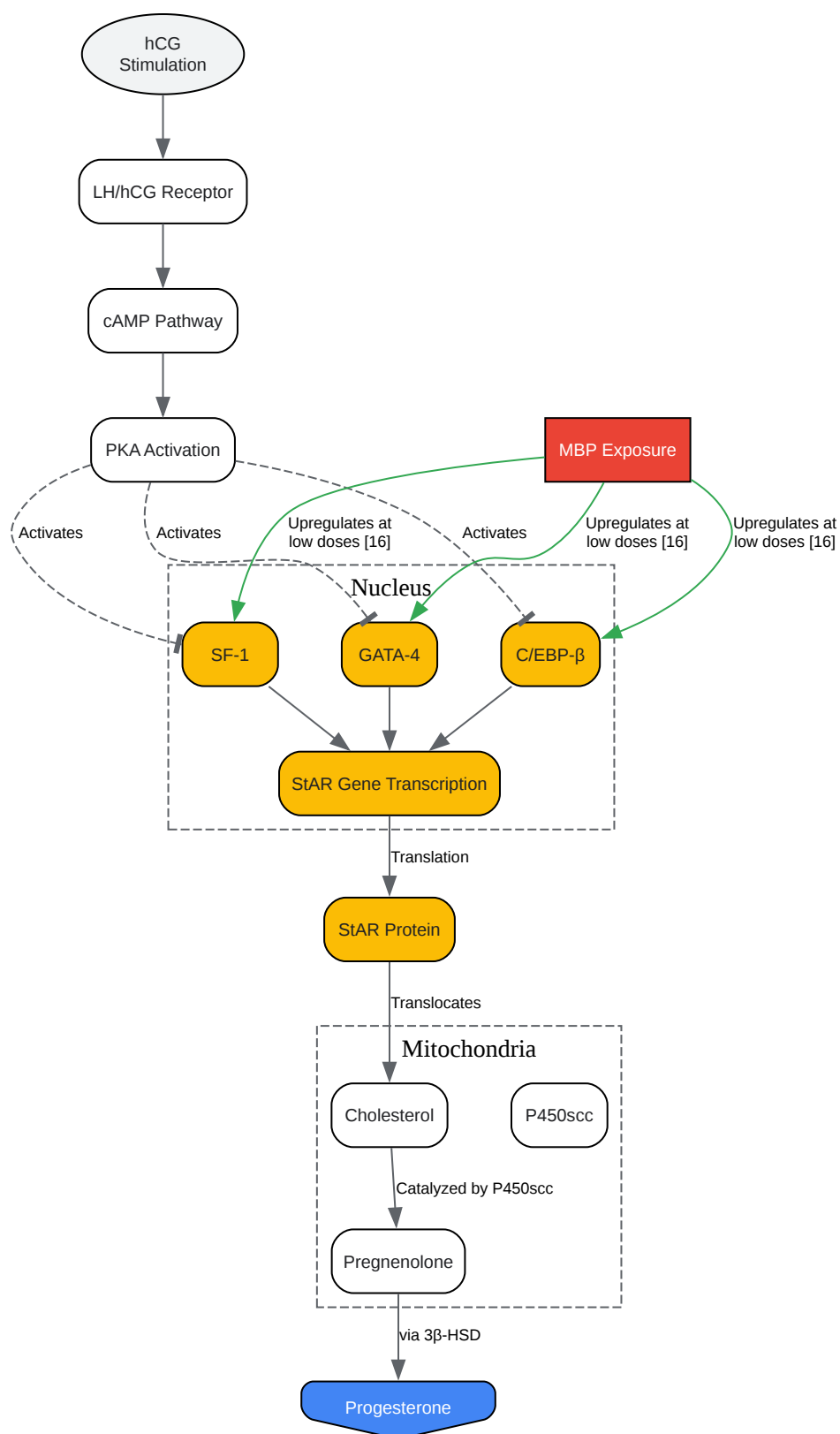
- **Cell Treatment:** Culture and treat cells with MBP as described in the previous protocols for the desired time.
- **RNA Extraction:** Lyse the cells directly in the culture plate using a lysis buffer (e.g., TRIzol). Extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- **cDNA Synthesis:** Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers and reverse transcriptase.
- **qPCR Reaction:** Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., StAR, GPX4, p53) and a reference gene (e.g., β -actin, GAPDH), and a suitable SYBR Green or TaqMan master mix.
- **Thermocycling:** Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, extension).
- **Data Analysis:** Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target gene to the reference gene.

Visualizations: Pathways and Workflows



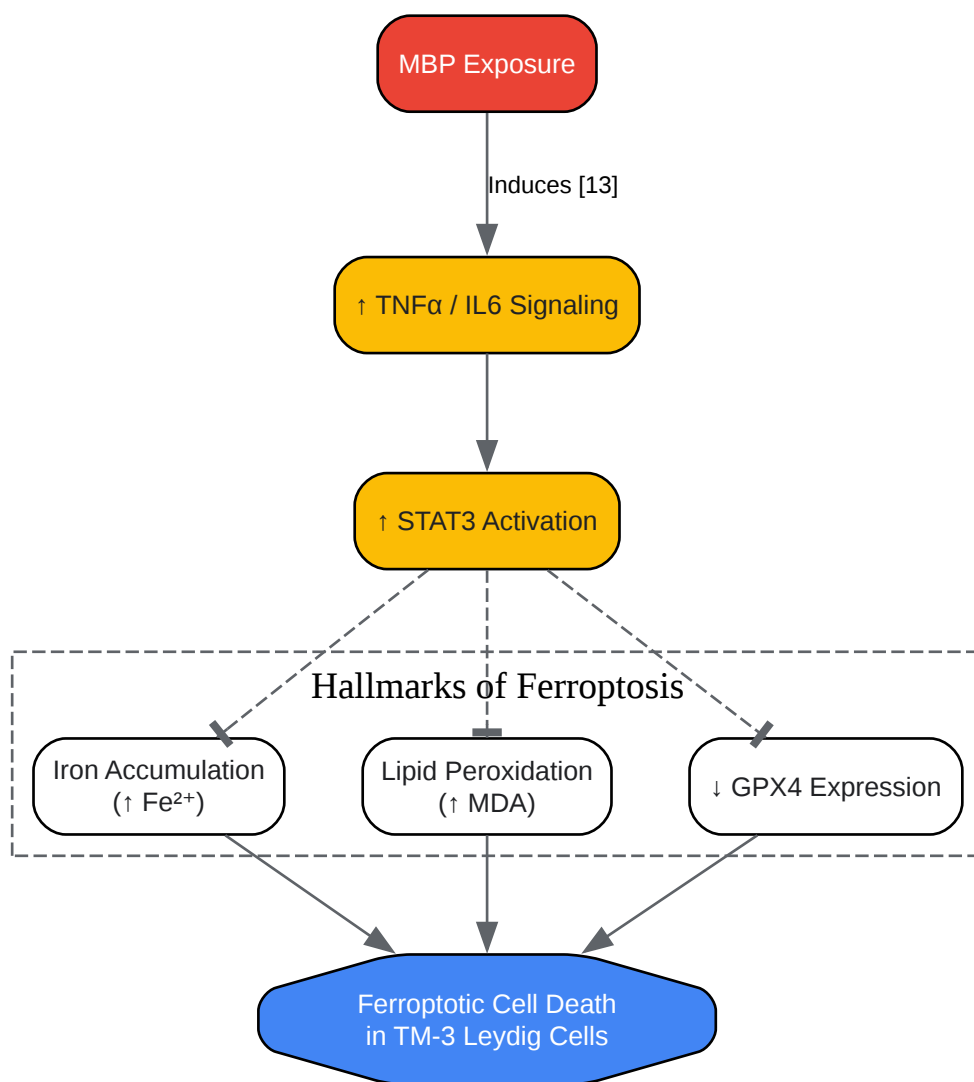
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Caption: General experimental workflow for in-vitro MBP toxicity testing.



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Caption: MBP's stimulatory effect on the Leydig cell steroidogenesis pathway.



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Caption: MBP-induced ferroptosis signaling cascade in TM-3 Leydig cells.

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